molecular formula C22H28ClN3O3S2 B2834373 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216932-60-3

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2834373
CAS No.: 1216932-60-3
M. Wt: 482.05
InChI Key: WMHZZEOJHMXNPD-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a dimethylaminoethyl group, an ethylbenzo[d]thiazolyl moiety, and a phenylsulfonyl-propanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Dimethylaminoethyl Group: The next step involves the alkylation of the benzo[d]thiazole core with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.

    Attachment of the Phenylsulfonyl-Propanamide Moiety: The final step involves the coupling of the intermediate with 3-(phenylsulfonyl)propanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of small molecules with biological macromolecules. Its structural complexity allows for the exploration of various binding sites and mechanisms of action.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties. Its stability and solubility make it suitable for incorporation into various formulations.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The benzo[d]thiazole and phenylsulfonyl-propanamide moieties can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)propanamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)butanamide hydrochloride

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE lies in its specific combination of functional groups. The presence of the dimethylaminoethyl group, the ethylbenzo[d]thiazole moiety, and the phenylsulfonyl-propanamide backbone provides a distinct set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-4-17-10-11-19-20(16-17)29-22(23-19)25(14-13-24(2)3)21(26)12-15-30(27,28)18-8-6-5-7-9-18;/h5-11,16H,4,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHZZEOJHMXNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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